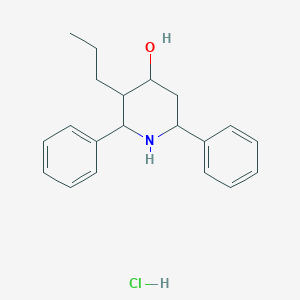![molecular formula C20H30N2O3 B4892549 {4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol](/img/structure/B4892549.png)
{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and has shown promise in a number of areas, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In
科学的研究の応用
{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol has been studied for its potential applications in scientific research. One such area of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an antipsychotic agent, as well as a potential treatment for Parkinson's disease and other neurological disorders. Additionally, this compound has been studied for its potential applications in cancer research, as it has been shown to have anti-tumor activity in certain types of cancer cells.
作用機序
The mechanism of action of {4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol is not fully understood, but it is believed to act as an agonist for certain receptors in the brain, including dopamine receptors and serotonin receptors. This compound has also been shown to have an effect on the release of certain neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter release, this compound has been shown to have an effect on the expression of certain genes, including those involved in inflammation and oxidative stress. Additionally, this compound has been shown to have an effect on mitochondrial function, which may be related to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using {4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol in lab experiments is its potential as a new drug candidate for the treatment of various diseases. Additionally, this compound has been shown to have a number of biochemical and physiological effects, which may make it useful for studying the mechanisms of certain diseases. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are a number of future directions for research on {4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol. One area of research is in the development of new drugs for the treatment of neurological disorders, including Parkinson's disease and schizophrenia. Additionally, this compound may have potential as a new anti-cancer agent, and further research is needed to explore its potential in this area. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol can be synthesized using a variety of methods, including the reaction of 4-piperidinemethanol with benzyl bromide and 3-(1,2-oxazinan-2-yl)propanoic acid in the presence of a base such as potassium carbonate. Other methods include the use of palladium-catalyzed coupling reactions or the use of reagents such as triethylamine and 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.
特性
IUPAC Name |
1-[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-3-(oxazinan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-17-20(16-18-6-2-1-3-7-18)9-13-21(14-10-20)19(24)8-12-22-11-4-5-15-25-22/h1-3,6-7,23H,4-5,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCCRJHHMOGUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)N2CCC(CC2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-Benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4892482.png)
![N-ethyl-N',N'-dimethyl-N-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2-ethanediamine](/img/structure/B4892485.png)
![1,1'-[(4,6-dipropoxy-1,3-phenylene)di-1,3-pentadiyne-1,5-diyl]dipiperidine dihydrochloride](/img/structure/B4892492.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892493.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B4892496.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4892498.png)
![N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)
![5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892508.png)

![5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4892515.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4892516.png)
![(4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892525.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892538.png)
